Methyl 4-(3-chloropropyl)benzoate
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Overview
Description
Methyl 4-(3-chloropropyl)benzoate: is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a 3-chloropropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(3-chloropropyl)benzoate can be synthesized through the esterification of 4-(3-chloropropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 4-(3-chloropropyl)benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl 4-(3-chloropropyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-chloropropyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(3-chloropropyl)benzoate involves its reactivity at the benzylic position and the ester group. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
3-chloropropyl benzoate: Similar in structure but lacks the methyl group on the ester.
Methyl benzoate: Lacks the 3-chloropropyl group, making it less reactive in certain substitution reactions.
Uniqueness: Methyl 4-(3-chloropropyl)benzoate is unique due to the presence of both the ester and 3-chloropropyl groups, which allow it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
methyl 4-(3-chloropropyl)benzoate |
InChI |
InChI=1S/C11H13ClO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
FUGRAIDAYOLEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCl |
Origin of Product |
United States |
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